Sulfur Dioxide

Food Microbiology Mycotoxin Control Shelf-Life Extension

SO₂ is the preservative of choice where alternatives fail. It uniquely achieves irreversible enzymatic browning inhibition (PPO) at >20 ppm—a function potassium sorbate and sodium benzoate cannot replicate. Against heat-resistant molds such as Byssochlamys nivea, SO₂ delivers complete inactivation at lower concentrations, ensuring mycotoxin compliance and extended shelf life. In winemaking, 100 mg/L SO₂ matches the antimicrobial effect of 500 mg/L chitooligosaccharide, making it the most mass-efficient option. Specify ≥99.9% purity for critical food, beverage, and industrial antioxidant applications.

Molecular Formula O2S
SO2
Molecular Weight 64.07 g/mol
CAS No. 12143-17-8
Cat. No. B10827702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur Dioxide
CAS12143-17-8
Molecular FormulaO2S
SO2
Molecular Weight64.07 g/mol
Structural Identifiers
SMILESO=S=O
InChIInChI=1S/O2S/c1-3-2
InChIKeyRAHZWNYVWXNFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 % (NIOSH, 2024)
In water, 1.07X10+5 mg/L at 21 °C
Soluble in water
In water: 17.7% at 0 °C;  11.9% at 15 °C;  8.5% at 25 °C;  6.4% at 35 °C
Soluble in water ... forms sulfurous acid (H2SO3)
For more Solubility (Complete) data for Sulfur dioxide (7 total), please visit the HSDB record page.
107 mg/mL at 21 °C
Solubility in water, ml/100ml at 25 °C: 8.5
10%

Structure & Identifiers


Interactive Chemical Structure Model





Sulfur Dioxide (CAS 12143-17-8) Procurement & Technical Selection Guide for Food, Beverage, and Industrial Applications


Sulfur dioxide (SO₂, CAS 12143-17-8) is a colorless, pungent gas widely employed as an antimicrobial preservative, antioxidant, and enzymatic browning inhibitor in the food and beverage industry, as well as a reducing agent in industrial processes [1]. Its chemical versatility, characterized by its existence as a gas at room temperature and its ready solubility in water to form sulfurous acid, underpins its multifunctional role across diverse applications [2]. This evidence guide provides a focused, comparative analysis of SO₂ against its closest functional alternatives to support data-driven procurement and scientific selection decisions.

Why Generic 'Sulfite' or 'Preservative' Substitution Fails: Key Functional Divergence of Sulfur Dioxide


Substituting sulfur dioxide with another sulfite salt or a different class of preservative without a quantitative understanding of its specific potency and unique mechanisms often leads to compromised product quality or process failure. While compounds like potassium sorbate or sodium benzoate offer antimicrobial action, they lack the potent, irreversible enzymatic inhibition against polyphenol oxidase (PPO) that prevents browning, a function critical in fruit and wine processing [1]. Conversely, the antimicrobial spectrum and effective concentration of SO₂ against specific spoilage organisms, such as the heat-resistant mold *Byssochlamys nivea*, is distinct and often requires significantly lower concentrations than alternatives for complete inhibition [2]. This evidence guide isolates these quantifiable differentiators to inform precise selection.

Sulfur Dioxide: A Quantitative Evidence Guide for Comparative Selection in Food & Beverage Preservation


Superior Antimicrobial Potency Against Heat-Resistant Molds vs. Sorbate and Benzoate

In a comparative study against the heat-resistant spoilage mold *Byssochlamys nivea*, sulfur dioxide demonstrated the highest antimicrobial potency. SO₂ exhibited the most significant effect on reducing biomass and patulin production compared to potassium sorbate and sodium benzoate when evaluated on a concentration basis in grape juice [1].

Food Microbiology Mycotoxin Control Shelf-Life Extension

Comparable Antimicrobial Efficacy to Chitooligosaccharide at a Fraction of the Concentration in Winemaking

The antimicrobial effect of the alternative preservative chitooligosaccharide (COS) was compared directly to sulfur dioxide. A COS concentration of 500 mg/L was required to achieve an antimicrobial effect comparable to that of only 100 mg/L of SO₂ against wine spoilage organisms [1].

Winemaking Biopreservation Spoilage Control

Irreversible Enzymatic Browning Inhibition at Low Concentration, a Unique Mechanism vs. Other Antioxidants

Unlike simple reducing agents like ascorbic acid, sulfur dioxide uniquely inhibits polyphenol oxidase (PPO) through an irreversible modification of the enzyme's protein structure [1]. This is quantifiably potent: at a pH of 4, concentrations greater than 20 ppm of SO₂ completely inhibited 1,000 units of PPO activity almost instantaneously [1].

Enzymatic Browning Food Processing Polyphenol Oxidase Inhibition

Complete Inactivation of Spoilage Molds in Packaged Foods at Lower Concentrations vs. Sorbate and Benzoate

In a long-term storage study of apple sauce, sulfur dioxide was the most lethal preservative tested against *Byssochlamys nivea*. A concentration of 50 ppm SO₂ caused complete inactivation of the mold within 4 months, a level of efficacy not observed with potassium sorbate or sodium benzoate under the same conditions [1].

Packaged Food Preservation Fungal Spoilage Shelf-Life Extension

Optimal Application Scenarios for Sulfur Dioxide Based on Verified Comparative Evidence


Preservation of Acidic Fruit Juices and Concentrates to Prevent Mycotoxin Contamination

Sulfur dioxide is the preservative of choice for acidic fruit products (e.g., grape juice, apple sauce) vulnerable to heat-resistant molds like *Byssochlamys nivea*. Based on evidence, SO₂ is more effective than potassium sorbate and sodium benzoate at reducing fungal biomass and inhibiting patulin production [1]. This makes it essential for ensuring both microbial stability and food safety compliance regarding mycotoxin levels.

Shelf-Life Extension of Packaged Fruit-Based Products with Oxygen Exposure

For packaged products like apple sauce or fruit fillings that may have variable headspace oxygen levels, sulfur dioxide offers a unique advantage. Evidence shows that SO₂ is the most lethal preservative against spoilage molds in these conditions, achieving complete microbial inactivation where sorbate and benzoate fail [1]. Its use is critical for manufacturers requiring long, stable shelf lives for ambient-stored, packaged fruit goods.

Control of Enzymatic Browning in Processed Fruits and Vegetables

In the processing of fruits and vegetables prone to discoloration (e.g., peeled potatoes, sliced pears, dried fruits), sulfur dioxide is uniquely effective due to its irreversible inhibition of polyphenol oxidase (PPO) [1]. A concentration as low as >20 ppm at acidic pH can completely and permanently halt browning [1]. This property is essential for maintaining product quality and visual appeal, far outperforming reversible antioxidants that only offer temporary protection.

High-Efficiency Antimicrobial Agent for Winemaking Pre-Fermentation

In winemaking, sulfur dioxide is a highly mass-efficient antimicrobial tool for managing the microbial load of must prior to fermentation. Comparative data shows that to achieve the same antimicrobial effect as 100 mg/L SO₂, a winemaker would need to use 500 mg/L of the alternative chitooligosaccharide [1]. For producers aiming to minimize the total mass of additives introduced, SO₂ remains the most potent option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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